molecular formula C20H19N3O2 B11380480 N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380480
M. Wt: 333.4 g/mol
InChI Key: SOZOYRYMJNYRBD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of dimethylphenyl and methylphenyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the dimethylphenyl and methylphenyl groups: This step often involves Friedel-Crafts acylation or alkylation reactions, where the aromatic rings are functionalized with the desired substituents.

    Formation of the carboxamide group: This can be done through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the functional groups attached to the pyridazine ring.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2,5-dimethylphenyl)-N’-(4-methylphenyl)-p-phenylenediamine: This compound has a similar structure but lacks the pyridazine ring, which may result in different chemical and biological properties.

    Benzamide, 2-bromo-N-methyl-: This compound has a simpler structure with a benzamide core, and its reactivity and applications may differ significantly from the pyridazine-containing compound.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-13-5-8-16(9-6-13)23-11-10-18(24)19(22-23)20(25)21-17-12-14(2)4-7-15(17)3/h4-12H,1-3H3,(H,21,25)

InChI Key

SOZOYRYMJNYRBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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